![molecular formula C16H21BrClNO2 B3107045 N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride CAS No. 1609400-43-2](/img/structure/B3107045.png)
N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride
Overview
Description
“N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1609401-05-9 . It has a molecular weight of 360.68 and its molecular formula is C16H21BrClNO2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18BrNO2.ClH/c1-18-10-8-17-9-11-19-14-7-6-12-4-2-3-5-13 (12)15 (14)16;/h2-7,17H,8-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, oxygen, nitrogen, and chlorine atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 360.68 . The compound’s InChI key is SBZNHWLJYQUTRH-UHFFFAOYSA-N .Scientific Research Applications
Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer
This study discusses the use of human urinary carcinogen metabolites as practical biomarkers for obtaining information about tobacco and cancer. It covers carcinogens and their metabolites, including naphthol-related compounds, highlighting their utility in studying carcinogen dose, exposure delineation, and metabolism in humans. The focus on specific tobacco-related carcinogens and their detection methods could be indirectly relevant to understanding the broader implications of bromo-naphthyl compounds in scientific research related to cancer and tobacco product exposure (Hecht, 2002).
Reversible Indicators for Use in Potassium Bromate Titrations
This review explores reversible indicators for bromate titrations, including naphthoflavone, which shares a structural motif with the bromo-naphthyl group. The study's focus on chemical reactions involving bromine and their applications in analytical chemistry might provide a foundational understanding of how brominated compounds interact in various settings, offering insights into the chemical behavior of bromo-naphthyl derivatives (Belcher, 1949).
Plastic Scintillators Based on Polymethyl Methacrylate: A Review
This paper reviews the scintillation properties of plastic scintillators, including the use of naphthalene derivatives. The discussion on replacing naphthalene with other compounds to improve scintillation efficiency and stability could offer insights into the research applications of naphthyl-based compounds in developing advanced materials for scientific instrumentation (Salimgareeva & Kolesov, 2005).
Novel Brominated Flame Retardants: A Review of Their Occurrence
This critical review summarizes the occurrence and potential risks of novel brominated flame retardants, including their detection in various environments and the need for further research on their environmental fate and toxicity. The emphasis on brominated compounds' interaction with the environment may provide a context for understanding the broader implications of bromo-naphthyl derivatives in environmental and health-related research (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2.ClH/c1-19-11-4-9-18-10-12-20-15-8-7-13-5-2-3-6-14(13)16(15)17;/h2-3,5-8,18H,4,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSKXEDSCYTUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=C(C2=CC=CC=C2C=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



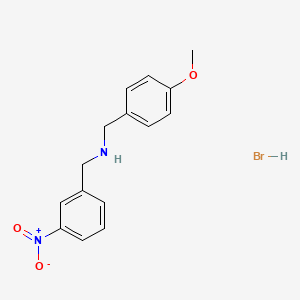
amine hydrobromide](/img/structure/B3106986.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)
![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)
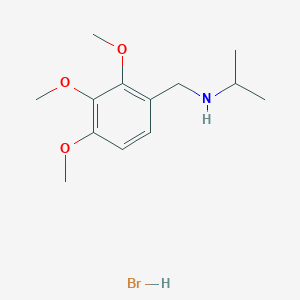
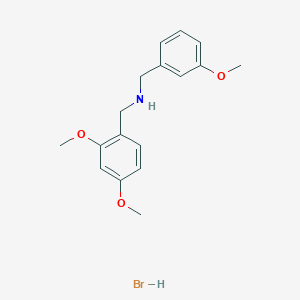
![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)
![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)

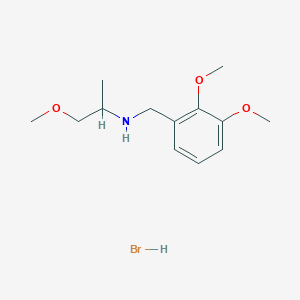

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)
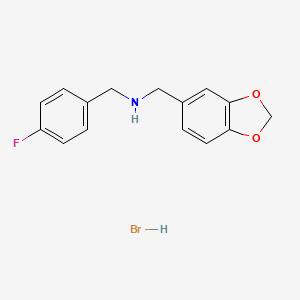
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)